![molecular formula C15H18O8 B13828118 3,3a,7a,9b-Tetrahydro-3-(1-hydroxyethyl)-2-oxo-2H,4ah-1,4,5-trioxadicyclopent[a,hi]indene-7-carboxylic acid methyl ester](/img/structure/B13828118.png)
3,3a,7a,9b-Tetrahydro-3-(1-hydroxyethyl)-2-oxo-2H,4ah-1,4,5-trioxadicyclopent[a,hi]indene-7-carboxylic acid methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Allamandicin is a naturally occurring iridoid lactone found in the plant Allamanda cathartica, which belongs to the family Apocynaceae This compound is known for its diverse biological activities, including insecticidal and potential medicinal properties
準備方法
Synthetic Routes and Reaction Conditions
The preparation of allamandicin involves the extraction from the plant Allamanda cathartica. The extraction process typically includes the following steps:
Collection and Drying: The plant material, including leaves, stems, and flowers, is collected and dried.
Extraction: The dried plant material is subjected to solvent extraction using solvents such as methanol, ethanol, or hexane.
Purification: The crude extract is purified using chromatographic techniques such as column chromatography, high-performance liquid chromatography (HPLC), or gas chromatography-mass spectrometry (GC-MS).
Industrial Production Methods
Industrial production of allamandicin is not well-documented, but it would likely involve large-scale extraction and purification processes similar to those used in laboratory settings. The use of advanced extraction technologies, such as supercritical fluid extraction, could enhance the efficiency and yield of allamandicin production.
化学反応の分析
Types of Reactions
Allamandicin undergoes various chemical reactions, including:
Oxidation: Allamandicin can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the lactone ring structure.
Substitution: Substitution reactions can occur at specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of allamandicin, which may exhibit different biological activities.
科学的研究の応用
Allamandicin has several scientific research applications, including:
Chemistry: Used as a model compound for studying iridoid lactones and their chemical properties.
Biology: Investigated for its insecticidal properties and potential use in pest control.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
作用機序
The mechanism of action of allamandicin involves its interaction with specific molecular targets and pathways. In insecticidal applications, allamandicin disrupts the normal functioning of insect nervous systems, leading to paralysis and death. In medicinal applications, allamandicin may exert its effects through the inhibition of key enzymes or signaling pathways involved in disease processes.
類似化合物との比較
Allamandicin is unique among iridoid lactones due to its specific structure and biological activities. Similar compounds include:
Plumericin: Another iridoid lactone with antimicrobial properties.
Isoplumericin: Known for its anti-inflammatory effects.
Plumieride: Exhibits anticancer activity.
Allamandicin stands out due to its potent insecticidal properties and potential therapeutic applications, making it a compound of significant interest in various fields of research.
特性
分子式 |
C15H18O8 |
|---|---|
分子量 |
326.30 g/mol |
IUPAC名 |
methyl 6-hydroxy-11-(1-hydroxyethyl)-12-oxo-7,9,13-trioxatetracyclo[6.5.1.01,10.04,14]tetradec-2-ene-5-carboxylate |
InChI |
InChI=1S/C15H18O8/c1-5(16)7-10-15(23-13(7)19)4-3-6-8(11(17)20-2)12(18)22-14(21-10)9(6)15/h3-10,12,14,16,18H,1-2H3 |
InChIキー |
VLBNONAQDKTJCU-UHFFFAOYSA-N |
正規SMILES |
CC(C1C2C3(C=CC4C3C(O2)OC(C4C(=O)OC)O)OC1=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


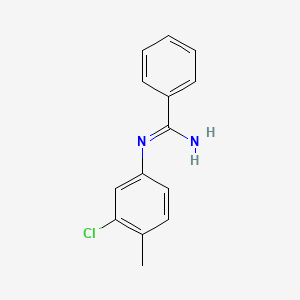
![[(2S,3S,4S,5S)-5-(2-amino-6-chloropurin-9-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B13828041.png)
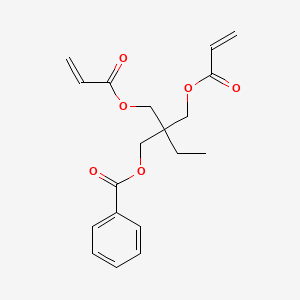
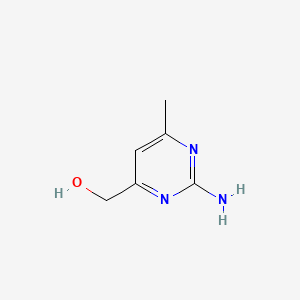
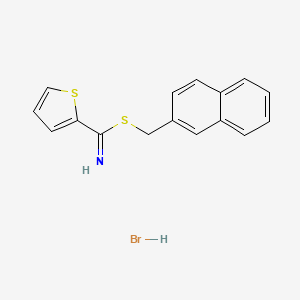
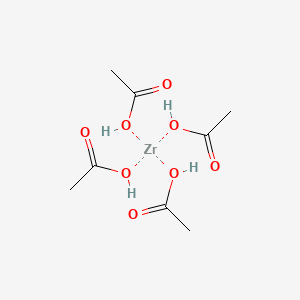

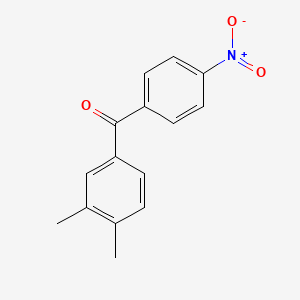
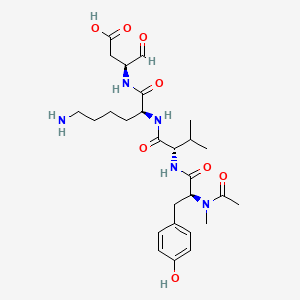
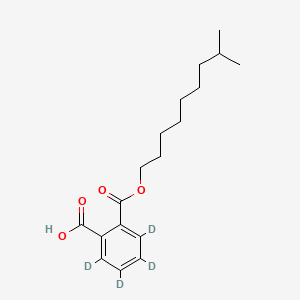
![4-[(2,4-Dimethoxyphenyl)methyl]-3-methylpiperazin-2-one;hydrochloride](/img/structure/B13828100.png)
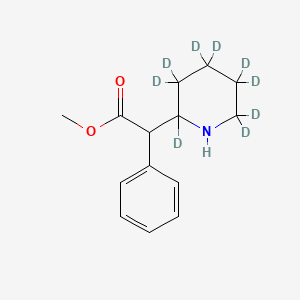
![4-Cyclohexyl-2-[6-(4-cyclohexyl-4,5-dihydro-1,3-oxazol-2-yl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13828114.png)
![ethyl (2S)-2-[[(3R)-5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl]amino]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoate](/img/structure/B13828116.png)
